molecular formula C18H16NO6P B1608691 Naphthol AS-OL phosphate CAS No. 84522-15-6

Naphthol AS-OL phosphate

Cat. No.: B1608691
CAS No.: 84522-15-6
M. Wt: 373.3 g/mol
InChI Key: OQFPBLDHWBQYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Naphthol AS-OL Phosphate (B84403) within Enzymatic Substrate Chemistry

Naphthol AS-OL phosphate serves as a crucial tool in enzyme histochemistry, specifically as a substrate for phosphatases. scbt.combiocompare.com Phosphatases are a class of enzymes that catalyze the hydrolysis of phosphomonoesters, removing a phosphate group from their substrate. The fundamental principle behind the use of this compound lies in its enzymatic breakdown. When acted upon by a phosphatase, the phosphate group is cleaved from the this compound molecule. This enzymatic reaction releases an insoluble naphthol derivative. This product then reacts with a diazonium salt, which is simultaneously present in the incubation medium, to form a highly colored, insoluble azo dye at the site of enzyme activity. This localized color deposit allows for the microscopic visualization of where the phosphatase enzyme is present within a tissue section.

The specificity of this reaction is a key attribute. The structure of the naphthol moiety can be modified to alter the properties of the final azo dye, such as its color and substantivity (the affinity of the dye for the tissue). This allows researchers to select the most appropriate substrate for their specific experimental needs.

Historical Development and Significance of Naphthol AS-Phosphate Derivatives in Biochemical Research

The use of naphthol-based substrates for detecting phosphatase activity dates back to the mid-20th century. Early methods for localizing phosphatases, such as the Gomori method using β-glycerophosphate, were often plagued by diffusion artifacts, where the reaction product would spread from the actual site of enzyme activity, leading to imprecise localization.

The development of Naphthol AS-phosphate derivatives represented a significant advancement in the field of enzyme histochemistry. These substrates were designed to minimize diffusion by producing a highly insoluble reaction product upon enzymatic cleavage. This insolubility ensures that the final colored precipitate remains at the site of the enzyme, providing a much more accurate and sharply defined localization.

Over the years, a variety of Naphthol AS-phosphate derivatives have been synthesized and utilized in research. These derivatives, including Naphthol AS-BI phosphate, Naphthol AS-MX phosphate, and Naphthol AS-TR phosphate, offer a range of properties, such as different colors of the final azo dye and varying sensitivities for detecting acid and alkaline phosphatases. oup.commedchemexpress.com This versatility has made Naphthol AS-phosphates indispensable tools in numerous areas of biological and medical research, including the study of leukocyte alkaline phosphatase activity and the histochemical demonstration of acid phosphatases. oup.comnih.gov Some derivatives also exhibit fluorescence upon enzymatic hydrolysis, enabling quantitative assays with higher sensitivity than traditional colorimetric methods. medchemexpress.com

Contemporary Academic Research Trajectories for this compound

Current research continues to leverage the unique properties of this compound and its derivatives. Its primary application remains in histochemistry for the localization of both acid and alkaline phosphatase activity. sigmaaldrich.comsigmaaldrich.com This is crucial in various diagnostic and research contexts, from hematology to histology. sigmaaldrich.comsigmaaldrich.com

Beyond its traditional role, the broader class of naphthol derivatives is being explored in diverse scientific fields. For instance, certain naphthol derivatives are being investigated for their potential in the synthesis of bioactive compounds and as building blocks for more complex molecules. mdpi.com Research into the catalytic properties of metal-naphthol complexes is also an active area. scispace.com Furthermore, the unique fluorescence properties of some naphthol derivatives are being harnessed to develop sensitive assays for enzyme activity in various biological samples. glpbio.comkettering.edu For example, Naphthol AS-BI phosphate is used as a fluorogenic substrate for acid and alkaline phosphatases, where the fluorescent product allows for quantitative measurement of enzyme activity. glpbio.com

Recent studies have also explored the use of Naphthol AS-phosphate derivatives in more specialized applications. For example, Naphthol AS-E phosphate has been identified as an inhibitor of the transcription factor Myb, suggesting its potential in cancer research by disrupting protein-protein interactions. nih.gov Additionally, Naphthol-ASBI phosphate has been investigated as a preferred substrate for the tartrate-resistant acid phosphatase isoform 5b, which could lead to more specific assays for bone metabolism diseases. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 84522-15-6 scbt.com
Molecular Formula C₁₈H₁₆NO₆P scbt.com
Molecular Weight 373.30 g/mol scbt.com
Alternate Name N-(2-Methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide scbt.com
Primary Application Histochemical substrate for phosphatases scbt.combiocompare.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84522-15-6

Molecular Formula

C18H16NO6P

Molecular Weight

373.3 g/mol

IUPAC Name

[3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate

InChI

InChI=1S/C18H16NO6P/c1-24-16-9-5-4-8-15(16)19-18(20)14-10-12-6-2-3-7-13(12)11-17(14)25-26(21,22)23/h2-11H,1H3,(H,19,20)(H2,21,22,23)

InChI Key

OQFPBLDHWBQYNM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O

Other CAS No.

84522-15-6

Pictograms

Irritant

Origin of Product

United States

Molecular Mechanisms and Enzymatic Interactions of Naphthol As Ol Phosphate

Enzymatic Hydrolysis by Phosphatases

The fundamental principle behind the use of Naphthol AS-OL phosphate (B84403) in enzyme detection is its hydrolysis by phosphatase enzymes. This process, known as dephosphorylation, involves the cleavage of the phosphate group from the naphthol derivative, releasing an alcohol, Naphthol AS-OL. This reaction is catalyzed by two major classes of phosphatases: acid and alkaline phosphatases, distinguished by their optimal pH for activity.

Dephosphorylation of Naphthol AS-OL Phosphate by Acid Phosphatases

Acid phosphatases (APs) are a group of enzymes that exhibit optimal catalytic activity at an acidic pH (typically below 7.0). The dephosphorylation of this compound by acid phosphatase is a hydrolytic reaction where the enzyme utilizes a water molecule to cleave the phosphoester bond. The general mechanism for acid phosphatase-catalyzed hydrolysis of aryl phosphates involves a nucleophilic attack on the phosphorus atom. In many acid phosphatases, a histidine residue in the active site is believed to play a crucial role. This histidine residue is proposed to be phosphorylated during the reaction, forming a transient phosphoenzyme intermediate, which is then hydrolyzed to release inorganic phosphate and the free enzyme.

Dephosphorylation of this compound by Alkaline Phosphatases

Alkaline phosphatases (ALPs) are a group of enzymes that function optimally at an alkaline pH (typically above 8.0). Similar to acid phosphatases, ALPs catalyze the hydrolysis of the phosphoester bond in this compound. The catalytic mechanism of alkaline phosphatase is well-studied and involves a serine residue at the active site. This serine residue acts as a nucleophile, attacking the phosphorus atom of the phosphate group to form a covalent phosphoseryl intermediate, releasing the Naphthol AS-OL molecule. Subsequently, a water molecule, activated by a zinc ion in the active site, hydrolyzes the phosphoenzyme intermediate, regenerating the free enzyme and releasing inorganic phosphate. ebi.ac.uk

Substrate Specificity and Catalytic Affinity of this compound

Principles of Signal Generation Post-Hydrolysis

The enzymatic cleavage of the phosphate group from this compound yields Naphthol AS-OL. This product is the key to the subsequent signal generation, which can be achieved through two primary methods: fluorogenic conversion or chromogenic reaction.

Fluorogenic Conversion of this compound Derivatives

The hydrolysis product, Naphthol AS-OL, is a fluorescent molecule. While the parent compound, this compound, is not fluorescent, the enzymatic removal of the phosphate group leads to the formation of the fluorophore. The fluorescence of naphthol derivatives is a well-established phenomenon. For the structurally similar compound 1-naphthol, the excitation and emission maxima are reported to be around 290 nm and 339 nm, respectively. aatbio.com It is important to note that the specific excitation and emission wavelengths of Naphthol AS-OL will be influenced by its unique substituents. The intensity of the fluorescence emitted is directly proportional to the amount of Naphthol AS-OL produced, and therefore, to the activity of the phosphatase enzyme. This principle allows for the quantitative measurement of enzyme activity in situ.

Table 1: Spectroscopic Properties of a Related Naphthol Compound

Compound Excitation Maximum (nm) Emission Maximum (nm)
1-Naphthol 290 339

Note: Data for 1-Naphthol is provided as a reference for the general spectroscopic properties of naphthols. The exact values for Naphthol AS-OL may differ.

Chromogenic Reaction via Azo Dye Formation with this compound Cleavage Product

A widely used method for visualizing the enzymatic activity is the chromogenic detection based on the formation of a colored azo dye. The Naphthol AS-OL produced from the enzymatic hydrolysis acts as a coupling agent in a reaction with a diazonium salt. chemguide.co.ukresearchgate.netcuhk.edu.hkbiotechjournal.in This reaction, known as azo coupling, results in the formation of a highly colored and often insoluble azo dye at the site of enzyme activity.

The mechanism of the azo coupling reaction involves the electrophilic attack of the diazonium ion on the electron-rich aromatic ring of the Naphthol AS-OL. The reaction is typically carried out under alkaline conditions, which enhances the nucleophilicity of the naphthol derivative. The resulting azo compound possesses an extended conjugated system of double bonds, which is responsible for its intense color. The color of the azo dye can be modulated by the choice of the diazonium salt used in the reaction. This allows for the generation of a variety of colors, providing flexibility in histochemical staining procedures.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Naphthol AS-OL
Acid Phosphatase
Alkaline Phosphatase
1-naphthol
Diazonium salt

Molecular Basis of Fluorescent and Chromogenic Signal Development

The utility of this compound as a substrate in enzymatic assays hinges on its conversion from a non-detectable precursor into a molecule that is either fluorescent or, through a subsequent reaction, intensely colored. The generation of these signals is a direct result of the enzymatic hydrolysis of the phosphate ester bond, a process catalyzed by phosphatase enzymes such as alkaline phosphatase (ALP) and acid phosphatase (ACP).

Initially, this compound is both colorless and non-fluorescent. The molecular mechanism for signal development is initiated when a phosphatase enzyme cleaves the phosphate group from the substrate. This enzymatic action yields two products: an inorganic phosphate ion and the primary reporting molecule, Naphthol AS-OL (3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide). The properties of this liberated Naphthol AS-OL molecule are central to both fluorescent and chromogenic detection methods.

Fluorescent Signal Generation

The Naphthol AS-OL product is an inherently fluorescent molecule. Upon its enzymatic generation and in an unbound state, it can absorb light at a specific excitation wavelength and subsequently emit light at a longer wavelength. This emission of light, or fluorescence, can be detected and quantified by a fluorometer. The intensity of the fluorescent signal is directly proportional to the concentration of the liberated Naphthol AS-OL, which in turn correlates with the activity of the phosphatase enzyme.

Naphthol derivatives are known to exhibit fluorescence, with spectral properties that can be influenced by their specific structure and the local microenvironment. While specific spectral data for Naphthol AS-OL is not broadly published, the properties of related naphthol compounds provide a strong indication of its behavior. For instance, other hydroxylated naphthalene (B1677914) derivatives show significant fluorescence upon excitation with ultraviolet light. The deprotonated form (naphtholate anion) typically emits at a longer wavelength than the protonated form, a phenomenon known as excited-state proton transfer (ESPT), which can be sensitive to solvent polarity and pH. nih.gov

Table 1: Illustrative Fluorescent Properties of a Related Naphthol Compound
CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Signal Characteristic
1-Naphthol290339Blue Fluorescence

Chromogenic Signal Generation

For chromogenic or colorimetric detection, a second component, a diazonium salt, is included in the reaction mixture. The enzymatically released Naphthol AS-OL participates in an azo coupling reaction with this diazonium salt. byjus.com This reaction is a form of electrophilic aromatic substitution, where the electron-rich naphthol ring is attacked by the diazonium cation (Ar-N₂⁺). vedantu.com

The coupling typically occurs at the position para to the hydroxyl group on the naphthol ring, resulting in the formation of a highly colored, water-insoluble azo dye. vedantu.com These azo compounds feature an extended system of conjugated double bonds (Ar-N=N-Ar'), which causes them to absorb visible light strongly, thereby appearing colored. byjus.comcuhk.edu.hk The specific color of the resulting precipitate—ranging from orange and red to brown and blue—is determined by the chemical structure of both the naphthol derivative and the specific diazonium salt used. chemguide.co.ukbiotechjournal.in The insoluble nature of the dye causes it to precipitate at the site of enzymatic activity, making this method highly effective for histochemical localization. The amount of colored precipitate formed is proportional to the enzyme's activity.

Table 2: Chromogenic Signal Development via Azo Coupling
Reactant 1Reactant 2 (Example Diazonium Salt)ProductObserved Color
Naphthol AS-OLBenzenediazonium chlorideAzo DyeBrownish vedantu.combiotechjournal.in
Naphthol AS-OLFast Red TR SaltAzo DyeRed/Orange researchgate.net

Advanced Methodologies and Applications of Naphthol As Ol Phosphate in Biochemical Analysis

Quantitative Enzymatic Activity Assays Employing Naphthol AS-OL Phosphate (B84403)

The measurement of phosphatase activity is fundamental to various fields of biological research, from clinical diagnostics to drug discovery. Naphthol AS-OL phosphate has been identified as a substrate that facilitates such quantitative analyses through various detection methods.

Spectrophotometric and fluorometric assays represent the cornerstone of enzymatic activity quantification due to their sensitivity, specificity, and ease of use. The application of this compound in these systems is predicated on the optical properties of its hydrolysis product, Naphthol AS-OL.

Upon enzymatic action by a phosphatase, this compound is hydrolyzed to yield inorganic phosphate and Naphthol AS-OL. In spectrophotometric assays, the liberated Naphthol AS-OL can be coupled with a diazonium salt to form a highly colored azo dye. The intensity of the resulting color, which is directly proportional to the amount of Naphthol AS-OL produced, can be quantified by measuring the absorbance at a specific wavelength. This allows for the determination of the rate of the enzymatic reaction.

Alternatively, fluorometric assays capitalize on the intrinsic fluorescence of the Naphthol AS-OL molecule. When excited by light of a specific wavelength, Naphthol AS-OL emits light at a longer wavelength. The intensity of this emitted fluorescence is proportional to the concentration of Naphthol AS-OL, and thus to the phosphatase activity. Fluorometric assays generally offer higher sensitivity compared to their spectrophotometric counterparts, enabling the detection of lower enzyme concentrations or smaller changes in activity.

High-throughput screening (HTS) is an essential tool in modern drug discovery and biomedical research, allowing for the rapid screening of large libraries of compounds for their effects on a particular biological target, such as a phosphatase. Assays utilizing this compound are amenable to adaptation for HTS platforms.

The primary requirements for an HTS-compatible assay are miniaturization, automation, and a robust signal detection method. The colorimetric and fluorometric assays described above can be readily adapted to a microplate format (e.g., 96-, 384-, or 1536-well plates), which is the standard for HTS. The use of liquid handling robots allows for the precise and rapid addition of reagents, including the this compound substrate and test compounds, to the assay wells.

The signal detection is also automated, with microplate readers capable of rapidly measuring absorbance or fluorescence from each well. The rapid hydrolysis of this compound, as noted in early comparative studies of Naphthol AS substrates, is a particularly advantageous characteristic for HTS, as it can lead to shorter incubation times and a faster turnaround of results.

Understanding the kinetic properties of an enzyme is crucial for elucidating its mechanism of action and for the development of specific inhibitors. This compound can be employed as a substrate in kinetic studies of phosphatases to determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

By measuring the initial rate of the reaction at various concentrations of this compound, a Michaelis-Menten plot can be generated. From this plot, the Km, which represents the substrate concentration at which the reaction rate is half of Vmax, and the Vmax, the maximum rate of the reaction when the enzyme is saturated with the substrate, can be determined. These parameters provide valuable insights into the affinity of the enzyme for the substrate and its catalytic efficiency.

Investigation of Phosphatase Isoforms and Enzyme Specificity

Phosphatases often exist as multiple isoforms, which may have distinct tissue distributions, substrate specificities, and physiological roles. Differentiating the activity of these isoforms is a significant challenge in biochemical research.

Different phosphatase isoforms can exhibit varying degrees of specificity for different substrates. The structure of the naphthol moiety in Naphthol AS derivatives can influence their interaction with the active site of a particular phosphatase isoform. Early research comparing a range of Naphthol AS phosphates demonstrated that the rate of hydrolysis can vary significantly depending on the specific analog used.

Historical studies have shown that this compound is among the most rapidly hydrolyzed substrates by phosphatases when compared to other Naphthol AS derivatives. This suggests a high affinity of certain phosphatases for this particular substrate. By comparing the rate of hydrolysis of this compound with that of other Naphthol AS analogs by different phosphatase isoforms, it may be possible to identify isoform-specific substrate preferences.

Naphthol AS Phosphate AnalogRelative Rate of Hydrolysis
Naphthol AS-OL Rapid
Naphthol AS-DRapid
Naphthol AS-BSRapid
Naphthol AS-MXRapid
Naphthol AS-TRModerate
Naphthol AS-CLModerate
Naphthol AS-BIModerate

This table is based on qualitative data from historical comparative studies and indicates the relative rate of hydrolysis of different Naphthol AS phosphate analogs by phosphatases.

Achieving isoform specificity in phosphatase assays is often challenging due to the conserved nature of the active site among different isoforms. However, several methodological approaches can be employed to enhance the specificity of assays using this compound.

One approach is the use of selective inhibitors. By including an inhibitor that is known to selectively target a specific phosphatase isoform, the contribution of that isoform to the total measured activity can be determined by comparing the activity in the presence and absence of the inhibitor.

Another strategy involves optimizing the assay conditions, such as pH and buffer composition. Different phosphatase isoforms often have different optimal pH ranges for their activity. By performing the assay at a pH that is optimal for the isoform of interest and suboptimal for other isoforms, a degree of selectivity can be achieved.

Finally, the choice of the Naphthol AS phosphate analog itself can contribute to isoform specificity. As mentioned previously, different isoforms may exhibit different preferences for various Naphthol AS substrates. A systematic comparison of a panel of Naphthol AS phosphates, including this compound, against a panel of phosphatase isoforms could lead to the identification of specific substrate-isoform pairings that can be used for selective assays.

Research into Molecular Interactions and Inhibition Studies

Use of this compound in Probing Protein-Enzyme Binding Dynamics

Naphthol AS phosphates, including derivatives like Naphthol AS-BI phosphate, serve as crucial tools for investigating the binding dynamics between enzymes and their substrates. These compounds are widely utilized as chromogenic or fluorogenic substrates for various phosphatases, such as acid and alkaline phosphatases. The fundamental principle of their application lies in the enzymatic hydrolysis of the phosphate ester bond. Upon binding to the active site of a phosphatase, the phosphate group is cleaved, releasing a naphthol derivative. This resulting product can be detected, often through colorimetric or fluorescent methods, allowing for the quantification of enzyme activity.

A notable example is the use of Naphthol-ASBI phosphate as a preferred substrate for tartrate-resistant acid phosphatase (TRAP) isoform 5b, a key serum marker for osteoclastic activity. nih.gov Research has demonstrated that Naphthol-ASBI phosphate is selectively hydrolyzed by TRAP isoform 5b, unlike other substrates such as para-nitrophenylphosphate (pNPP), which show less specificity. nih.gov This selectivity makes it an invaluable tool for developing specific assays to measure the activity of a particular enzyme isoform, thereby elucidating its biological function and role in disease. The specificity of this interaction allows for the differentiation of enzyme isoforms, a critical aspect of probing protein-enzyme binding dynamics in complex biological samples. nih.gov

The table below summarizes the application of different Naphthol AS phosphate derivatives in enzyme analysis.

DerivativeTarget Enzyme(s)ApplicationDetection Method
Naphthol AS phosphate Alkaline PhosphataseEnzyme kinetics and activity studiesSpectrophotometric
Naphthol AS-BI phosphate Acid and Alkaline Phosphatases, specifically TRAP isoform 5bQuantitative marker of phosphatase activity, specific assay for TRAP 5bFluorometric (Excitation/Emission: 405/515 nm) caymanchem.com
Naphthol AS-TR phosphate Alkaline PhosphataseEnzymatic studies and kinetic analysesNot specified
Naphthol AS-MX phosphate Acid and Alkaline PhosphataseHistochemical demonstration of enzyme activitiesNot specified sigmaaldrich.com

Design and Evaluation of this compound Derivatives for Inhibitor Development

The Naphthol AS phosphate scaffold has proven to be a versatile platform for the design and development of potent enzyme and protein-protein interaction inhibitors. By modifying the core structure, researchers have created derivatives that can selectively target specific proteins, disrupting their function and providing potential therapeutic leads.

One of the most significant examples is Naphthol AS-E phosphate, which has been identified as a small-molecule inhibitor that disrupts the crucial interaction between the transcription factor c-Myb and the KIX domain of its coactivator, p300. nih.gov This interaction is vital for the transcription of genes involved in cell proliferation and differentiation, and its deregulation is implicated in leukemia. nih.gov Naphthol AS-E phosphate binds to the KIX domain, physically blocking the binding of c-Myb. nih.govresearchgate.net Studies have shown that this compound effectively interferes with the Myb-KIX interaction in vitro and suppresses the expression of Myb target genes in human leukemia cell lines, ultimately inducing myeloid differentiation and apoptosis. nih.gov This provides a proof-of-principle that targeting this protein-protein interaction is a viable strategy for developing inhibitors. researchgate.net

Similarly, Naphthol AS-MX phosphate has been identified as an inhibitor of the CREB (cyclic adenosine (B11128) phosphate reaction element binding protein)-CBP (CREB binding protein) transcription factor complex. medchemexpress.com This complex is involved in cellular processes, and its inhibition has shown antitumor activity. Naphthol AS-MX phosphate was found to inhibit tumor cell proliferation, colony formation, and anchorage-independent growth in lung cancer cells, highlighting its potential in cancer research. medchemexpress.com

The development of these inhibitors involves screening libraries of compounds and subsequent evaluation of their biological activity. The findings from these studies, including inhibitory concentrations, provide a basis for further structural modifications to improve potency and selectivity.

The table below details the research findings on the inhibitory action of specific Naphthol AS phosphate derivatives.

DerivativeTargetMechanism of ActionKey Findings
Naphthol AS-E phosphate c-Myb/p300 interactionBinds to the KIX domain of p300, disrupting its interaction with the c-Myb transcription factor. nih.govresearchgate.netInhibits Myb activity, suppresses Myb target gene expression, and induces differentiation and apoptosis in human leukemia cell lines. nih.gov IC50 for Myb-KIX disruption: 30.9 ± 0.1 μmol/L. researchgate.net
Naphthol AS-MX phosphate (NASTRp) CREB/CBP interactionSmall molecule inhibitor of the CREB-CBP transcription factor complex. medchemexpress.comShows antitumor activity against lung cancer cells, inhibiting cell proliferation (IC50 = 3.701 μmol/L), colony formation, and anchorage-independent growth. medchemexpress.com

Applications of Naphthol As Ol Phosphate in Cellular and Tissue Research

Histochemical Localization of Phosphatase Activity

The capacity to pinpoint the location of phosphatase enzymes within cells and tissues is fundamental to understanding numerous biological processes, from nutrient metabolism to signal transduction. Naphthol AS-OL phosphate (B84403) has proven to be a valuable tool in these investigations.

In Situ Detection of Phosphatase Activity in Fixed Biological Samples

Naphthol AS-OL phosphate is widely employed for the in situ detection of acid and alkaline phosphatase activity in a variety of fixed biological specimens. The process typically involves incubating the fixed tissue sections or cell preparations with a solution containing this compound and a stable diazonium salt. At the locations where phosphatase enzymes are present, the substrate is hydrolyzed. This enzymatic reaction releases a naphthol derivative that immediately couples with the diazonium salt, forming a visible, insoluble colored precipitate. The color of the precipitate can vary depending on the specific diazonium salt used. This method provides a clear and permanent record of enzyme distribution within the morphological context of the tissue.

For instance, in the study of insect tissues, this technique has been used to localize strong alkaline phosphatase activity in the midgut, salivary glands, and Malpighian tubules. Similarly, moderate acid phosphatase activity has been identified in the rectum, salivary glands, and reproductive ducts of various insect species.

Visualization of Enzymatic Processes within Cellular Systems Using this compound

Beyond simple localization, this compound can be used to visualize dynamic enzymatic processes within cellular systems. For example, researchers have utilized this substrate to differentiate between constitutive and induced acid phosphatase activity in the protist Euglena gracilis. semanticscholar.org In cells grown in a phosphate-rich medium, constitutive phosphatase activity was observed in specific cellular compartments. However, when the cells were transferred to a phosphate-deficient medium, a significant increase in phosphatase activity was detected, particularly in the pellicle, indicating an induced enzymatic response to environmental conditions. This demonstrates how this compound can be instrumental in studying cellular responses and metabolic adaptations.

The table below summarizes the observed localization of acid phosphatase activity in Euglena gracilis under different phosphate conditions.

ConditionLocation of Acid Phosphatase ActivityType of Activity
High Phosphate MediumGolgi complex, around paramylum bodies, peri-reservoir vesiclesConstitutive
Phosphate-Deficient MediumGolgi complex, around paramylum bodies, peri-reservoir vesicles, and a strong activity in the pellicleConstitutive and Induced

Subcellular Resolution of Phosphatase Activity using this compound and Related Substrates

The use of this compound and similar substrates can provide a significant degree of subcellular resolution in the localization of phosphatase activity. Studies have successfully demonstrated the presence of acid phosphatase activity within specific organelles. For example, in Euglena gracilis, acid phosphatase activity has been localized to the Golgi complex, as well as in vesicles surrounding paramylum bodies and in the peri-reservoir vesicles. semanticscholar.org This level of detail is crucial for understanding the functional roles of these organelles in cellular metabolism and secretion. The fine, granular nature of the azo dye precipitate contributes to the precise localization of the enzyme, allowing for a more detailed understanding of cellular organization and function.

Immunohisto/Cytochemical Techniques

In addition to its direct use in histochemistry, this compound plays a vital role as a substrate in immuno-enzymatic techniques, where the goal is to visualize the location of specific antigens within a tissue or cell.

Integration of this compound with Enzyme-Conjugated Antibodies

A cornerstone of modern immunohistochemistry (IHC) and cytochemistry is the use of antibodies conjugated to enzymes. Alkaline phosphatase (AP) is a commonly used enzyme label for this purpose. thermofisher.combiocompare.com In this technique, a primary antibody binds to the target antigen in the tissue. Subsequently, a secondary antibody, which is specific to the primary antibody and is conjugated to alkaline phosphatase, is introduced.

The detection of this antigen-antibody complex is then achieved by providing a suitable substrate for the alkaline phosphatase enzyme. This compound serves as an excellent chromogenic substrate in this context. The alkaline phosphatase enzyme on the secondary antibody hydrolyzes the this compound, and the resulting product reacts with a diazonium salt to produce a colored precipitate at the site of the antigen. This method allows for the highly specific and sensitive detection of a wide array of proteins and other cellular markers.

The following table outlines the key components of an indirect immunohistochemical staining method using an alkaline phosphatase-conjugated secondary antibody and a Naphthol AS phosphate substrate.

ComponentFunction
Primary AntibodyBinds specifically to the target antigen.
Secondary Antibody (AP-conjugated)Binds to the primary antibody and carries the alkaline phosphatase enzyme.
This compoundSubstrate for the alkaline phosphatase enzyme.
Diazonium SaltCouples with the hydrolyzed naphthol to form a colored precipitate.

Development of Precipitating Chromogens for Microscopic Analysis in Research Contexts

The formation of a stable, insoluble, and intensely colored precipitate is critical for the microscopic visualization of enzyme activity or antigen localization. The reaction of the enzymatically liberated naphthol derivative from this compound with a diazonium salt results in the formation of an azo dye, which serves as the precipitating chromogen.

The chemical basis of this process involves an azo coupling reaction. The diazonium salt acts as an electrophile and attacks the electron-rich naphthol ring, resulting in the formation of a stable molecule with an extended conjugated system of double bonds. This extended conjugation is responsible for the absorption of light in the visible spectrum, thus imparting color to the compound. The choice of the diazonium salt can be varied to produce chromogens of different colors (e.g., red, blue, or brown), providing flexibility for single and multiple labeling experiments in research. The insolubility of the resulting azo dye ensures that it remains localized at the site of its formation, providing an accurate representation of the target's distribution.

Integration with Advanced Bioimaging Modalities

The enzymatic reaction of this compound, which results in a stable, insoluble precipitate at the site of phosphatase activity, serves as a robust foundation for a variety of advanced bioimaging techniques. The versatility of the azo dye coupling method allows for the generation of signals that can be detected by light, fluorescence, and even electron microscopy, enabling researchers to visualize enzyme localization from the tissue level down to the subcellular or ultrastructural level.

Bright-field and Fluorescence Microscopy

The most direct application of this compound in bioimaging is for conventional bright-field microscopy. The reaction product, an azo dye formed by coupling the liberated naphthol derivative with a diazonium salt, is a colored precipitate that is readily visible with a standard light microscope. This method is widely used in histochemistry to map the spatial distribution of acid and alkaline phosphatase activity within tissue sections.

A significant advancement in this technique is the use of specific combinations of naphthol substrates and diazonium salts that yield a fluorescent final product. This adaptation allows for the visualization of phosphatase activity using fluorescence microscopy, which offers higher sensitivity and signal-to-noise ratio compared to colorimetric detection.

A notable example involves the use of Naphthol AS-MX phosphate as a substrate with Fast Red TR as the coupling diazonium salt. nih.govresearchgate.net The enzymatic cleavage of the phosphate group by phosphatases leads to the formation of a highly fluorescent red azo dye precipitate. nih.gov This technique has been successfully applied to detect nonspecific alkaline phosphatase activity in various cell types, including pre-implantation mouse embryos, F9 teratocarcinoma cells, and intestinal epithelial cells. nih.gov A key advantage of this method is that the staining solution itself can be non-fluorescent, permitting researchers to observe the development of the fluorescent signal in real-time. nih.gov Similarly, the dephosphorylated form of Naphthol AS-TR phosphate is known to be fluorescent, with excitation and emission spectra of approximately 388/512 nm, respectively, making it suitable for fluorescence-based assays. chemodex.com

This fluorescent approach has been utilized for various applications, from standard enzyme activity assays to more complex techniques like fluorescence in situ hybridization (FISH), where alkaline phosphatase is a common enzyme conjugate for signal amplification.

Table 1: Applications of Naphthol AS Phosphates in Fluorescence Microscopy
Naphthol SubstrateCoupling Agent (Diazonium Salt)Target EnzymeNature of SignalExample ApplicationReference
Naphthol AS-MX phosphateFast Red TRAlkaline PhosphataseHighly fluorescent red precipitateDetection of APase activity in mouse embryos and various cell lines nih.gov
Naphthol AS-MX phosphateFast Red TRAcid PhosphataseFluorescent granular staining in lysosomesVisualization of lysosomal acid phosphatase in cell cultures nih.gov
Naphthol AS-TR phosphateNot specified (product is fluorescent)Alkaline PhosphataseFluorescent product (Ex/Em: ~388/512 nm)Fluorogenic substrate for phosphatase assays chemodex.com

Electron Microscopy

Adapting the this compound-based azo dye method for transmission electron microscopy (TEM) presents unique challenges. The primary issue is that conventional organic azo dyes lack sufficient electron density to scatter the electron beam effectively, resulting in poor contrast. semanticscholar.org Furthermore, these dyes can be soluble in the organic solvents and epoxy resins used during sample preparation for TEM, leading to signal diffusion and loss of precise localization. semanticscholar.org

To overcome these limitations, a principle known as "osmiophilic" reagent chemistry has been developed to bridge light and electron microscopy. nih.govnih.gov This strategy involves modifying the azo dye reaction so that the final product is "osmiophilic," meaning it can react with osmium tetroxide (OsO₄), a common heavy metal stain used to enhance contrast in EM. The reaction of the osmiophilic dye with OsO₄ produces "osmium black," a highly electron-opaque and insoluble polymer that precisely marks the site of enzyme activity with high resolution. semanticscholar.orgnih.gov

There are two primary approaches to render the final enzymatic precipitate suitable for EM:

Use of Osmiophilic Diazonium Salts: The diazonium salt used in the coupling reaction is designed to contain osmiophilic groups, such as thiocarbamyl or diazothioether moieties. nih.gov When this modified salt couples with the naphthol liberated by the enzyme, the resulting azo dye is inherently osmiophilic and can be post-treated with osmium tetroxide to generate an electron-dense deposit.

Metal Chelation: An alternative principle involves incorporating metal atoms into the final precipitate to increase electron scattering. semanticscholar.org This can be achieved by using coupling agents that already contain a firmly bound metal, such as diazophthalocyanine. semanticscholar.org The metal becomes an integral part of the final dye molecule, conferring the necessary electron density for EM visualization. Some azo dyes themselves can also act as chelating agents for heavy metals, offering another pathway to enhance contrast. nih.govnih.gov

Through these modifications, the precise localization of phosphatase activity, as identified by the hydrolysis of this compound, can be visualized at the ultrastructural level, providing critical insights into the subcellular distribution of these enzymes.

Table 2: Principles for Adapting Azo Dye Histochemistry for Electron Microscopy
PrincipleMethodologyFinal ProductAdvantage for EMReference
OsmiophiliaThe final azo dye product contains functional groups that react with Osmium tetroxide (OsO₄)."Osmium Black" - an insoluble, electron-dense polymer.Provides high contrast and is insoluble in embedding media, ensuring precise localization. semanticscholar.orgnih.govnih.gov
Metal IncorporationThe coupling agent (diazonium salt) contains a pre-bound heavy metal, or the resulting azo dye chelates heavy metals.Azo dye containing heavy metal atoms.The incorporated metal atoms increase electron scattering, enhancing image contrast. semanticscholar.orgnih.gov

Synthesis, Derivatization, and Analytical Considerations for Naphthol As Ol Phosphate Research

Academic Synthesis Pathways for Naphthol AS-OL Phosphate (B84403) and Related Derivatives

The synthesis of Naphthol AS-OL phosphate and its analogs is a multi-step process that begins with the synthesis of the parent Naphthol AS-OL molecule, followed by phosphorylation of the hydroxyl group.

The initial step involves the amidation of 3-hydroxy-2-naphthoic acid with an appropriate aniline (B41778), in this case, o-anisidine (B45086) (2-methoxyaniline), to form the corresponding Naphthol AS derivative. This reaction is typically carried out by activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with the aniline.

The subsequent and most critical step is the selective phosphorylation of the hydroxyl group of the Naphthol AS-OL. Given the presence of other potentially reactive sites, such as the amide nitrogen, the choice of phosphorylating agent and reaction conditions is crucial for achieving high yields and purity. A common and effective method for the phosphorylation of phenolic hydroxyl groups is the use of phosphoryl chloride (POCl₃) in the presence of a suitable base, such as pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the hydrochloric acid generated during the reaction and to catalyze the phosphorylation.

The general reaction scheme is as follows:

Amidation: 3-Hydroxy-2-naphthoic acid + o-Anisidine → 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide (Naphthol AS-OL) + H₂O

Phosphorylation: Naphthol AS-OL + POCl₃ → this compound + HCl

Table 1: Key Parameters for Optimizing Phosphorylation of Naphthol AS Derivatives

Parameter Description Optimization Strategies
Phosphorylating Agent The choice of reagent to introduce the phosphate group. While POCl₃ is common, other reagents like phosphorus pentoxide (P₂O₅) or polyphosphoric acid can be used. The reactivity and selectivity of the agent will influence the outcome.
Solvent The reaction medium can significantly affect solubility, reactivity, and side reactions. Aprotic solvents such as pyridine, dichloromethane, or acetonitrile (B52724) are often preferred. Pyridine can also act as a base. The choice of solvent depends on the solubility of the Naphthol AS derivative and the phosphorylating agent.
Base A base is typically required to neutralize acidic byproducts and may catalyze the reaction. Tertiary amines like triethylamine or pyridine are commonly used. The stoichiometry and strength of the base should be carefully controlled to avoid side reactions.
Temperature Reaction temperature affects the rate of reaction and the formation of byproducts. Phosphorylation is often carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side product formation. The reaction may then be allowed to warm to room temperature.
Reaction Time The duration of the reaction needs to be sufficient for completion but not so long as to promote decomposition or side reactions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

| Stoichiometry | The molar ratio of reactants influences the yield and purity. | An excess of the phosphorylating agent is often used to ensure complete conversion of the starting material, but a large excess can lead to the formation of undesired byproducts. |

Recent advancements in organic synthesis have introduced new methods for phosphorylation that offer milder reaction conditions, higher yields, and improved selectivity. While not specifically documented for this compound, these methods present potential for its synthesis.

Radical phosphorylation has emerged as a powerful strategy for forming C-P bonds and can be adapted for O-P bond formation. oaepublish.com These methods often utilize transition metal catalysis or photoredox catalysis to generate phosphorus radicals under mild conditions. oaepublish.comoaepublish.com Electrochemical methods are also being explored for C-H phosphorylation, which could potentially be adapted for O-phosphorylation, offering a reagent-free and environmentally friendly approach. frontiersin.orgresearchgate.net These modern techniques could provide more efficient and selective routes to this compound and its derivatives, avoiding the harsh conditions associated with traditional phosphorylating agents like POCl₃.

Rational Design and Synthesis of this compound Derivatives for Specific Research Endeavors

The modular nature of the Naphthol AS scaffold allows for the rational design and synthesis of a wide array of derivatives with tailored properties for specific research applications. By modifying the naphthol or the aniline part of the molecule, researchers can fine-tune the substrate's characteristics.

The color and fluorescence of the final azo dye product are determined by the electronic properties of both the liberated naphthol and the diazonium salt used for coupling. By introducing electron-donating or electron-withdrawing groups onto the Naphthol AS-OL backbone, the spectral properties of the resulting azo dye can be modulated.

For instance, the introduction of electron-donating groups, such as additional methoxy (B1213986) or alkyl groups, can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum of the resulting azo dye, potentially leading to a more intensely colored product. journalcsij.com Conversely, electron-withdrawing groups, such as halogens or nitro groups, can cause a hypsochromic shift (a shift to shorter wavelengths).

Furthermore, extending the π-conjugated system of the naphthol moiety can enhance the fluorescence quantum yield of the enzymatic product, leading to more sensitive fluorogenic substrates. acs.org The enzymatic product of Naphthol AS-BI phosphate, for example, exhibits useful fluorescence for quantitative assays. scbt.com

Table 2: Potential Structural Modifications to Naphthol AS-OL for Altered Spectroscopic Properties

Modification Site Type of Substituent Expected Effect on Azo Dye
Naphthol Ring Electron-donating groups (e.g., -OCH₃, -CH₃) Bathochromic shift (red-shift) of absorption, potential for enhanced color intensity.
Naphthol Ring Electron-withdrawing groups (e.g., -Cl, -NO₂) Hypsochromic shift (blue-shift) of absorption.
Aniline Ring Electron-donating groups Can influence the electronic properties of the amide and indirectly the naphthol system.
Aniline Ring Electron-withdrawing groups Can alter the solubility and binding affinity of the substrate.

The specificity of a phosphatase for a particular substrate is determined by the three-dimensional structure of the enzyme's active site and its interactions with the substrate. By systematically modifying the structure of this compound, it is possible to design analogs with altered enzyme recognition profiles.

For example, altering the substituents on the aniline ring can affect the substrate's hydrophobicity and steric bulk, which in turn can influence its binding affinity for the active site of a particular phosphatase. This approach has been used to develop substrates that are selective for specific phosphatase isoforms, such as the use of Naphthol AS-BI phosphate for the selective assay of tartrate-resistant acid phosphatase isoform 5b. nih.gov

Similarly, modifications to the naphthol ring system can impact how the substrate is positioned within the active site, potentially leading to analogs that are better substrates for some phosphatases and poorer substrates for others. This rational design approach is crucial for developing highly specific probes for studying the activity of individual phosphatases in complex biological systems.

Analytical Purity Assessment and Quality Control of this compound for Research Applications

The purity of this compound is of paramount importance for its use as a research reagent, as impurities can lead to high background signals, inhibition of the target enzyme, or non-specific reactions. Therefore, rigorous analytical purity assessment and quality control are essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of Naphthol AS phosphates. nih.govsigmaaldrich.comnih.govresearchgate.net A reversed-phase HPLC method, using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer), can effectively separate the desired product from starting materials, byproducts, and degradation products. The purity is typically determined by measuring the peak area of the main component relative to the total peak area.

Thin Layer Chromatography (TLC) is another valuable tool for routine purity checks and for monitoring the progress of synthesis reactions. sigmaaldrich.comavantiresearch.comlibretexts.orgavantiresearch.com Different solvent systems can be employed to achieve good separation of the phosphorylated product from the non-phosphorylated starting material. The spots can be visualized under UV light or by using specific staining reagents. For instance, a molybdate-based spray can be used to specifically detect phosphate-containing compounds. mdpi.com

Table 3: Analytical Methods for Quality Control of this compound

Analytical Method Purpose Typical Parameters and Observations
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment and identification of impurities. Column: Reversed-phase (e.g., C18). Mobile Phase: Gradient of acetonitrile/water with a buffer. Detection: UV-Vis at a wavelength where the compound has strong absorbance. A single major peak indicates high purity.
Thin Layer Chromatography (TLC) Qualitative purity assessment, reaction monitoring, and identification of starting materials. Stationary Phase: Silica gel. Mobile Phase: A mixture of organic solvents (e.g., chloroform/methanol/water). Visualization: UV light (254 nm or 365 nm) or staining with a phosphate-specific reagent. The presence of a single spot with a specific Rf value indicates purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities. ¹H, ¹³C, and ³¹P NMR spectra provide detailed structural information. The absence of signals from starting materials or byproducts confirms purity.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of identity. Provides the exact mass of the molecule, confirming its elemental composition.

| Elemental Analysis | Determination of the elemental composition. | Confirms the percentage of C, H, N, and P in the compound, which should match the theoretical values. |

In addition to these analytical techniques, functional assays are a crucial component of quality control. The performance of each batch of this compound should be tested in a standardized phosphatase assay to ensure its reactivity and to confirm that it produces the expected signal-to-noise ratio. This functional validation ensures the reliability and reproducibility of experimental results obtained using the substrate.

Chromatographic and Spectroscopic Methods for Impurity Profiling

The comprehensive analysis of this compound is crucial to identify and quantify impurities that may interfere with its function as a phosphatase substrate. A combination of chromatographic and spectroscopic techniques is typically employed for a thorough impurity profile.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation and quantification of this compound and its potential impurities. A typical reversed-phase HPLC method would utilize a C18 column with a gradient elution system. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. amazonaws.com Detection is commonly performed using a UV-Vis detector, as the naphthalene (B1677914) ring system of the molecule exhibits strong UV absorbance.

Potential impurities that can be identified using HPLC include:

Unreacted starting materials: N-(2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide (Naphthol AS-OL) and any residual phosphorylating agents.

Byproducts of the synthesis: These can include isomers or products of side reactions.

Degradation products: this compound can be susceptible to hydrolysis, leading to the formation of Naphthol AS-OL and inorganic phosphate.

An illustrative HPLC method for a related compound, Naphthol AS-TR phosphate, specifies an assay of ≥99% purity by HPLC, highlighting the capability of this technique to achieve high-resolution separation and quantification. ekb.eg

Interactive Data Table: Illustrative HPLC Purity Analysis of a Naphthol AS Phosphate Derivative

CompoundRetention Time (min)Peak Area (%)Identification
This compound8.599.2Main Component
Naphthol AS-OL12.10.5Precursor Impurity
Unknown Impurity 16.30.2Unidentified
Unknown Impurity 210.80.1Unidentified

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for impurity profiling, particularly for volatile and semi-volatile compounds. However, due to the low volatility and polar nature of this compound, derivatization is a necessary prerequisite for GC-MS analysis. researchgate.net A common derivatization technique is silylation , where the polar hydroxyl and phosphate groups are converted to their corresponding trimethylsilyl (B98337) (TMS) ethers and esters. researchgate.netsigmaaldrich.com This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. researchgate.net The mass spectrometer then provides detailed structural information about the separated components, aiding in the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides invaluable structural information and can be used for both qualitative and quantitative analysis of this compound and its impurities. 1H NMR and 13C NMR spectra can confirm the identity of the main compound and help in the structure elucidation of any significant impurities that can be isolated. researchgate.nethmdb.cachemicalbook.comchemicalbook.comyoutube.com Quantitative NMR (qNMR) can also be employed to determine the purity of the sample without the need for a reference standard of the impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy can be used as a complementary technique to identify functional groups present in the molecule and can help in identifying impurities that have different functional groups from the parent compound.

Impact of Substrate Purity on Research Assay Reproducibility and Accuracy

The purity of this compound is a critical factor that directly influences the reliability and accuracy of phosphatase assays. The presence of impurities can lead to several issues that compromise the integrity of the research findings.

Competitive Inhibition: The most significant impact of impurities often stems from the presence of the unphosphorylated precursor, Naphthol AS-OL. This precursor molecule can act as a competitive inhibitor of the phosphatase enzyme. By binding to the active site of the enzyme, it reduces the accessibility of the actual substrate, this compound. This inhibition leads to an underestimation of the true enzyme activity.

Interactive Data Table: Hypothetical Impact of Naphthol AS-OL Impurity on Phosphatase Kinetics

Naphthol AS-OL Impurity (%)Apparent Km (mM)Apparent Vmax (µmol/min)
0.00.5100
0.10.7100
0.51.2100
1.02.0100

Generation of Background Signal: Some impurities may be inherently chromogenic or fluorescent, or they may degrade under assay conditions to produce colored or fluorescent products. This can lead to a high background signal, reducing the signal-to-noise ratio and making it difficult to accurately measure the signal generated from the enzymatic reaction.

Assay Variability and Poor Reproducibility: The presence of varying levels of impurities in different batches of this compound can lead to significant variability in assay results. This lack of reproducibility can hinder the comparison of data between experiments and between different laboratories, ultimately impeding scientific progress. For instance, fluorogenic and chromogenic substrates are widely used in enzyme-linked immunosorbent assays (ELISA), and the purity of these substrates is paramount for obtaining consistent and reliable results. nih.govnih.gov

Comparative Analysis and Future Perspectives in Naphthol As Ol Phosphate Research

Comparative Performance of Naphthol AS-OL Phosphate (B84403) with Other Enzymatic Substrates

Naphthol AS-OL phosphate belongs to the Naphthol AS family of substrates, which are widely used for the detection of phosphatase activity, particularly acid and alkaline phosphatases. Its performance is best understood in comparison to other common substrates used in similar applications.

Advantages and Limitations in Diverse Research Experimental Designs

The primary advantage of this compound and related naphthol substrates lies in their ability to form a highly localized, insoluble product upon enzymatic hydrolysis. The liberated naphthol moiety immediately couples with a diazonium salt present in the reaction mixture, forming a colored azo dye that precipitates at the site of enzyme activity. mdpi.comnih.gov This property is invaluable in techniques requiring precise spatial resolution.

Advantages:

Excellent Localization: The immediate precipitation of the azo dye product prevents diffusion, making Naphthol AS substrates superior for applications like immunohistochemistry (IHC) and in situ hybridization (ISH) where localizing enzyme activity to specific cells or subcellular structures is critical. sigmaaldrich.com

Signal Stability: The formazan (B1609692) precipitates formed by some chromogenic systems, such as BCIP/NBT, are highly stable and resistant to fading, allowing for long-term storage of stained slides and blots. scrippslabs.com

Versatility: The naphthol family includes substrates that yield products of different colors (e.g., red with Fast Red salts) and signals (chromogenic vs. fluorogenic), offering flexibility in experimental design and multiplexing. sigmaaldrich.comnih.gov

Limitations:

Solubility of Product: The final azo dye product can be soluble in organic solvents. For instance, the red precipitate formed with Fast Red TR/Naphthol AS-MX requires the use of aqueous mounting media, as it is soluble in alcohol. sigmaaldrich.com This can complicate downstream processing steps.

Indirect Detection: The color formation is a two-step process (hydrolysis followed by coupling), which can be slower than single-step reactions and may be influenced by the stability and reactivity of the diazonium salt.

Qualitative Nature: While excellent for localization, quantifying signal intensity from a precipitate in IHC or blotting applications can be less precise than with soluble substrates in ELISA-type assays.

The choice of substrate is therefore highly dependent on the experimental goals, as highlighted in the comparative table below.

FeatureThis compound (Azo Dye Method)BCIP/NBTp-Nitrophenyl Phosphate (pNPP)
Assay Type IHC, ISH, Western BlotWestern Blot, IHC, ISHELISA, Solution-based assays
Product Insoluble Azo Dye PrecipitateInsoluble Formazan PrecipitateSoluble p-Nitrophenol
Signal Localization ExcellentExcellentPoor (diffuses in solution)
Quantification Semi-quantitativeSemi-quantitativeExcellent (spectrophotometric)
Primary Advantage Precise spatial resolutionHigh sensitivity and stable precipitateSimplicity and ease of quantification
Primary Limitation Product may be soluble in organic solventsLight sensitive, requires optimizationNot suitable for localization studies

Comparative Analysis of Signal Sensitivity and Specificity Across Assay Platforms

The sensitivity and specificity of this compound are influenced by the specific derivative and the detection platform. Fluorogenic variants within the naphthol family, such as Naphthol AS-BI phosphate, generally offer higher sensitivity than their chromogenic counterparts. caymanchem.com

A key example of enhanced specificity is demonstrated in the assay for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclast activity. Standard assays using p-Nitrophenylphosphate (pNPP) suffer from low specificity due to hydrolysis by other TRAP isoforms. In contrast, research has shown that Naphthol AS-BI phosphate is selectively hydrolyzed by the clinically relevant TRAP isoform 5b, making the assay highly specific for osteoclastic activity. nih.gov

In electrochemical biosensors, the choice of substrate significantly impacts performance. A comparative study of an amperometric immunosensor for progesterone (B1679170) evaluated 1-naphthyl phosphate (1-NP) and 4-aminophenyl phosphate (4-APP). While the hydrolysis product of 4-APP, 4-aminophenol, was electrochemically more sensitive, 1-NP was ultimately deemed the preferred substrate. This was because its hydrolysis product, 1-naphthol, could be detected at a potential that avoided electrochemical interference from components in milk, and it showed a better correlation with a standard ELISA (r = 0.946 for 1-NP vs. r = 0.840 for 4-APP). nih.gov

SubstratePlatformTarget EnzymeKey Finding
Naphthol AS-BI Phosphate Microplate AssayTRAP Isoform 5bHigher specificity compared to pNPP; selectively hydrolyzed by isoform 5b. nih.gov
1-Naphthyl Phosphate Amperometric BiosensorAlkaline PhosphataseBetter performance in complex media (milk) due to less electrochemical interference. nih.gov
BCIP/NBT Western BlotAlkaline PhosphataseFaster signal development and detection of more protein bands compared to other commercial formulations. scrippslabs.com
ELF 97 Phosphatase Fluorescence MicroscopyAlkaline PhosphataseForms an intensely fluorescent precipitate with a high Stokes shift, providing high sensitivity. thermofisher.com

Emerging Research Frontiers for this compound

Research continues to find new applications for phosphatase substrates like this compound, moving beyond traditional blotting and histology into novel biosensing and enzyme engineering platforms.

Development of Novel Biosensing and Diagnostic Research Platforms

The enzymatic reaction of this compound is being leveraged to create new biosensors for clinical and research diagnostics. The principle involves detecting the product of the phosphatase reaction, naphthol, often through electrochemical means. Such systems can provide rapid and sensitive quantification of enzyme activity.

For example, a micro-electrochemical biosensor model has been proposed that uses 1-naphthyl phosphate to measure ALP activity in tissue samples. nih.gov This platform has been used to demonstrate that healthy intestinal tissue exhibits higher ALP activity than cancerous tissue, suggesting a potential application as a rapid diagnostic tool for tissue biopsies. nih.gov The development of such platforms relies on the specific electrochemical properties of the liberated naphthol, which can be oxidized at an electrode to generate a measurable current. nih.gov These biosensors offer a promising alternative to traditional spectrophotometric or fluorescence-based assays, potentially enabling point-of-care testing and high-throughput analysis.

Application as Mechanistic Probes in Enzyme Engineering and Directed Evolution Studies

Directed evolution is a powerful technique for engineering enzymes with novel or improved properties, but it relies on high-throughput screening (HTS) to identify rare, improved variants from large mutant libraries. illinois.edursc.org Substrates like this compound are well-suited for this purpose because their enzymatic turnover produces a readily detectable optical signal (color or fluorescence).

While specific studies detailing the use of this compound in a directed evolution campaign are not prominent, the underlying principle is well-established. For instance, HTS systems have been developed for other hydrolases where a phenolic product, generated by the enzyme variant, activates a transcription factor, leading to the expression of a fluorescent reporter protein. researchgate.net The fluorescence intensity of the cell is thus proportional to the enzyme's catalytic efficiency.

The properties of Naphthol AS substrates make them ideal candidates for similar screening platforms:

Plate-Based Colony Screening: Enzyme variants expressed in microbial colonies can be screened on agar (B569324) plates containing this compound and a diazonium salt. Colonies expressing highly active phosphatase variants will develop a colored precipitate, allowing for easy visual identification.

Fluorescence-Activated Cell Sorting (FACS): Using a fluorogenic Naphthol AS derivative, enzyme variants can be screened at ultra-high throughput. Cells expressing active enzymes will become fluorescent and can be isolated from a large library using FACS. researchgate.net

The ability to generate a localized or cell-contained signal makes this class of substrates a valuable potential tool for screening large enzyme libraries to probe structure-function relationships and engineer novel biocatalysts.

Theoretical Frameworks and Computational Approaches in this compound Research

Computational chemistry and theoretical modeling offer powerful tools to investigate the molecular details of enzyme-substrate interactions and catalytic mechanisms, which are often difficult to probe experimentally. While specific computational studies on this compound are limited, the methodologies have been extensively applied to alkaline phosphatase and other substrates, providing a clear framework for future research.

Molecular Docking: This technique can be used to predict the binding pose of this compound within the active site of alkaline phosphatase. Studies docking various inhibitors into the enzyme's active site have successfully identified key interactions with amino acid residues and the catalytic zinc and magnesium ions. nih.govmdpi.com Applying this to this compound could reveal its preferred orientation, explain the basis for its specificity compared to substrates like pNPP or phosphoserine, and guide the rational design of new substrates or inhibitors.

Quantum Mechanics/Molecular Mechanics (QM/MM): The enzymatic hydrolysis of the phosphate ester bond is a complex chemical reaction. QM/MM simulations can be used to model this process in detail. In this approach, the substrate and the immediate active site residues are treated with high-level quantum mechanics, while the rest of the protein is modeled using classical molecular mechanics. This method has been used to elucidate the dephosphorylation mechanism for substrates like phosphoserine, calculating the energy barriers for the reaction and identifying the transition state structures. nih.gov A similar study on this compound could provide fundamental insights into its hydrolysis mechanism and the catalytic role of the active site components.

These computational approaches can complement experimental data to build a comprehensive, atomic-level understanding of how this compound functions as an enzymatic substrate.

Molecular Docking and Simulation Studies of this compound-Enzyme Interactions

While direct molecular docking and simulation studies specifically targeting this compound are not extensively documented in publicly available research, significant insights can be drawn from computational analyses of structurally related Naphthol AS derivatives. These studies provide a foundational understanding of how this class of compounds may interact with various enzyme targets. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. wikipedia.org This method is instrumental in structure-based drug design, offering predictions on the binding affinity and mode of interaction. jddhs.com

Research on compounds like Naphthol AS-E phosphate has demonstrated the utility of molecular docking in elucidating enzyme-inhibitor interactions. For instance, studies have shown that Naphthol AS-E phosphate can interfere with the Myb-KIX interaction, a crucial interaction in the transcription process implicated in some cancers. Molecular docking simulations suggest that Naphthol AS-E phosphate binds to the same region of the KIX domain as the transcription factor Myb, thereby competitively inhibiting this interaction.

In a broader context, molecular docking studies on various naphthol derivatives have been conducted to explore their potential as inhibitors for a range of enzymes. These studies often reveal key binding modes and interactions that are likely transferable to this compound. For example, docking studies of novel compounds containing a naphthol-2-ol skeleton against histone deacetylase 2 (HDAC2) have shown promising binding energies, suggesting potential anticancer activity. The binding energies for these derivatives ranged from -9.08 to -10.08 kcal/mol, indicating strong and stable interactions with the enzyme's active site.

The general principles derived from these studies suggest that the naphthol core provides a scaffold that can be functionalized to achieve specific interactions with enzyme active sites. The phosphate group, as seen in this compound, is likely to play a significant role in forming hydrogen bonds and electrostatic interactions with polar residues within the binding pocket of target enzymes.

To provide a clearer picture of the potential interactions, the following table summarizes hypothetical binding interactions of this compound with a generic enzyme active site, based on findings from related compounds.

Interaction Type Potential Interacting Residues in Enzyme Active Site Contributing Moiety of this compound
Hydrogen BondingSerine, Threonine, Tyrosine, Aspartate, GlutamatePhosphate group, Hydroxyl group
Electrostatic InteractionsLysine, Arginine, HistidinePhosphate group (negatively charged)
Pi-Pi StackingPhenylalanine, Tyrosine, TryptophanNaphthalene (B1677914) ring system
Hydrophobic InteractionsLeucine, Isoleucine, Valine, AlanineNaphthalene ring and anilide phenyl ring

Predictive Modeling for the Design of Advanced Naphthol AS-Phosphate Derivatives

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For Naphthol AS-phosphate derivatives, a QSAR study would involve synthesizing a library of analogs with systematic variations in their chemical structure. These variations could include modifying the substituents on the anilide ring or altering the position of the phosphate group on the naphthol scaffold. The biological activity of these derivatives would then be experimentally determined, and computational descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule. Statistical methods are then employed to build a model that predicts the activity of new, unsynthesized derivatives.

A hypothetical QSAR study for Naphthol AS-phosphate derivatives might reveal the following relationships, guiding the design of more potent analogs:

Structural Modification Predicted Effect on Activity Rationale based on QSAR Principles
Electron-withdrawing groups on the anilide ringIncreased activityMay enhance binding affinity through favorable electronic interactions with the target enzyme.
Bulky substituents on the anilide ringDecreased activityCould introduce steric hindrance, preventing optimal binding in the enzyme's active site.
Introduction of additional hydrogen bond donors/acceptorsIncreased activityCan form additional stabilizing interactions with the target protein.
Modification of the phosphate group to a more stable bioisostereImproved pharmacokinetic propertiesMay enhance metabolic stability and oral bioavailability without compromising binding affinity.

Pharmacophore modeling is another predictive approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. A pharmacophore model for Naphthol AS-phosphate could be developed based on the structure of known active derivatives. This model would then serve as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that possess the desired features for potent enzyme inhibition.

The integration of molecular docking, QSAR, and pharmacophore modeling provides a comprehensive in silico platform for the rational design of advanced Naphthol AS-phosphate derivatives. semanticscholar.org This multi-faceted computational approach can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with the highest probability of success, thereby reducing the time and cost associated with bringing a new therapeutic agent to the market. parssilico.comzamann-pharma.com

Q & A

Q. What are the standard experimental concentrations of Naphthol AS-E phosphate for cell proliferation assays, and how should viability be quantified?

Naphthol AS-E phosphate is typically tested in a dose-dependent manner (e.g., 0–20 µM) using prostate cancer cell lines (PC3, DU145). After 24-hour treatment, cell viability is measured via the CCK-8 assay, where 20 µL of CCK-8 solution is added per well, followed by absorbance readings at 450 nm . Controls should include untreated cells and vehicle (DMSO) to account for solvent effects.

Q. Which techniques are recommended to study Naphthol AS-E phosphate’s inhibition of CREB-KIX protein-protein interactions?

Fluorescence polarization (FP) and nuclear magnetic resonance (NMR) spectroscopy are standard methods. FP quantifies competitive displacement of fluorescently labeled peptides (e.g., MLL or CREB) from the KIX domain, with IC50 values calculated from dose-response curves . NMR detects chemical shift perturbations (CSPs) in the KIX domain upon ligand binding, identifying specific interaction sites (e.g., α1 helix) .

Q. How should Naphthol AS-E phosphate be prepared and stored to ensure solubility and stability?

The compound is soluble in DMSO at 10 mM stock concentrations. Aliquots should be stored at -20°C to prevent degradation. Working concentrations in cell culture media should not exceed 0.1% DMSO to avoid cytotoxicity .

Q. How can researchers differentiate Naphthol AS-E phosphate from other naphthol derivatives (e.g., AS-BI phosphate) in enzymatic assays?

Naphthol AS-E phosphate specifically inhibits transcription factor interactions (e.g., CREB-KIX), while AS-BI phosphate serves as a substrate for phosphatases. Confirm specificity using FP or NMR with recombinant KIX domains and validate via gene expression analysis (e.g., Myb target genes in leukemia cells) .

Advanced Research Questions

Q. How can conflicting binding affinity data for Naphthol AS-E phosphate between FP and NMR be resolved?

Discrepancies arise from FP’s sensitivity to competitive inhibition (IC50 = 200 µM for MLL-KIX) versus NMR’s detection of weak, allosteric binding. Combine both methods with computational docking to map secondary binding sites outside the canonical MLL interface. For example, CSPs on the α1 helix in NMR suggest alternative binding modes not captured by FP .

Q. What NMR-based strategies map the binding site of Naphthol AS-E phosphate on the KIX domain?

Use 1H-15N HMQC or HSQC spectra to monitor CSPs in isotopically labeled KIX. Titrate Naphthol AS-E phosphate (e.g., 0–200 µM) and calculate average perturbations (Δδ > 0.027 ppm) to identify residues involved in binding. Co-incubation with competing peptides (e.g., CRTC1-MAML2) reveals whether binding is mutually exclusive .

Q. What methodological considerations are critical when assessing Naphthol AS-E phosphate’s impact on myeloid leukemia cell differentiation?

Use multiple cell lines (HL-60, U937, NB4) to confirm consistency. Measure differentiation markers (e.g., CD11b) via flow cytometry and validate target gene suppression (e.g., c-MYB) using qPCR. Include a positive control (e.g., all-trans retinoic acid) and ensure treatment duration ≥48 hours to observe phenotypic changes .

Q. How should contradictory results in Myb-p300 inhibition studies be analyzed?

If Naphthol AS-E phosphate shows variable IC50 values across assays, validate using Autodisplay-based in vitro binding assays to isolate Myb-KIX interactions from cellular complexity. Correlate in vitro data with in vivo gene expression profiles (e.g., RNA-seq) to confirm functional relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.